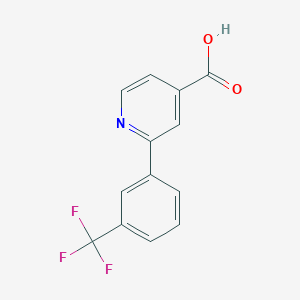

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid

描述

属性

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCCRNNYPWNESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679522 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226291-45-7 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Trifluoromethylation Using Trifluoromethyl Trimethylsilane

A notable method involves the use of trifluoromethyl trimethylsilane (TMS-CF3) as a trifluoromethyl source reacting with halogenated pyridine precursors under catalytic conditions:

- Starting material: 2-chloro-3-nitropyridine.

- Catalysts: Cuprous iodide and 1,10-phenanthroline.

- Solvent: Dimethylformamide (DMF).

- Reaction: TMS-CF3 reacts with the 2-chloro-3-nitropyridine to yield 2-trifluoromethyl-3-nitropyridine.

- Subsequent steps: The nitro group is converted to fluorine via reflux with tetrabutylammonium fluoride in solvents like acetonitrile, DMSO, or DMF to give 2-trifluoromethyl-3-fluoropyridine.

- Carboxylation: Treatment of 2-trifluoromethyl-3-fluoropyridine with lithium reagents (e.g., butyl lithium) followed by dry carbon dioxide gas introduction yields 3-fluoro-2-trifluoromethyl isonicotinic acid.

- Yield: Approximately 71% after recrystallization from ethanol.

This method is advantageous due to relatively high yield and the use of commercially available reagents, though it requires strict temperature control (e.g., -80 to -70 °C) and inert atmosphere conditions.

Vapor-Phase Chlorination/Fluorination of Picoline Derivatives

Another industrially relevant approach is the simultaneous vapor-phase chlorination and fluorination of methyl-substituted pyridines (e.g., 3-picoline):

- Process: High-temperature (>300 °C) reaction over transition metal fluoride catalysts (e.g., iron fluoride).

- Mechanism: Methyl groups on the pyridine ring undergo chlorination followed immediately by fluorination, producing trifluoromethyl-substituted chloropyridines.

- Products: Includes 2-chloro-3-(trifluoromethyl)pyridine and related derivatives.

- Advantages: One-step, scalable process with controllable substitution patterns by adjusting chlorine gas ratio and temperature.

- By-products: Multi-chlorinated compounds can be hydrogenolyzed back to trifluoromethylpyridines, improving overall yield and cost-efficiency.

This method is particularly useful for producing intermediates that can be further functionalized to isonicotinic acid derivatives.

Construction of Pyridine Ring from Trifluoromethylated Building Blocks

Cyclocondensation reactions using trifluoromethyl-containing building blocks such as:

- Ethyl 2,2,2-trifluoroacetate,

- 2,2,2-trifluoroacetyl chloride,

- Ethyl 4,4,4-trifluoro-3-oxobutanoate,

allow the assembly of the pyridine ring with trifluoromethyl substitution in place. These methods provide flexibility in substitution pattern and are used in the synthesis of various trifluoromethylpyridine derivatives.

Comparative Data on Reaction Yields and Conditions

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct trifluoromethylation | 2-chloro-3-nitropyridine | TMS-CF3, CuI, 1,10-phenanthroline | DMF, -80 to -70 °C, inert atmosphere | ~71 | Requires low temperature, multi-step |

| Vapor-phase chlorination/fluorination | 3-picoline | Cl2, FeF3 catalyst | >300 °C, fluidized bed reactor | Variable, high for 2,5-CTF | Industrial scale, one-step |

| Pyridine ring construction | Trifluoromethylated building blocks | Various cyclocondensation reagents | Moderate temperatures | Moderate to high | Flexible substitution patterns |

Research Findings and Industrial Relevance

- The direct trifluoromethylation method using trifluoromethyl trimethylsilane has been validated in patent literature with detailed experimental examples confirming good yields and product purity.

- Vapor-phase chlorination/fluorination processes have been extensively studied and optimized for large-scale production of trifluoromethylpyridine intermediates, including those relevant to 2-(3-(trifluoromethyl)phenyl)isonicotinic acid synthesis.

- The choice of method depends on factors such as desired substitution pattern, scale, cost of reagents, and purity requirements.

- The trifluoromethyl group imparts significant biological activity, making these synthetic methods critical for agrochemical and pharmaceutical intermediate production.

化学反应分析

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to high-temperature reflux conditions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

科学研究应用

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals and materials with specific properties .

作用机制

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can inhibit specific enzymes or receptors involved in disease processes .

相似化合物的比较

Comparison with Structurally Similar Compounds

The trifluoromethyl and aromatic substitutions on pyridinecarboxylic acids significantly modulate their chemical behavior. Below is a systematic comparison with key analogs:

Structural and Physicochemical Properties

生物活性

2-(3-(Trifluoromethyl)phenyl)isonicotinic acid is an organic compound characterized by its trifluoromethyl group attached to a phenyl ring, which is linked to an isonicotinic acid moiety. Its molecular formula is C13H8F3NO2. This compound has attracted attention for its potential biological activities, including antimicrobial and anticancer properties, and its role in various biochemical processes.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating key signaling proteins involved in cell growth and survival. The compound's ability to influence gene expression related to oxidative stress and apoptosis positions it as a candidate for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to increased cellular stress.

- Cell Signaling Modulation : It modulates signaling pathways related to stress responses, impacting gene expression and cellular metabolism.

- Receptor Binding : There is evidence suggesting that the compound may act as an allosteric modulator at nicotinic acetylcholine receptors, enhancing responses to neurotransmitters like acetylcholine .

Dosage Effects

The effects of this compound are dose-dependent. Lower doses have been associated with beneficial effects such as enhanced antioxidant defenses, while higher doses can lead to cytotoxicity and apoptosis. This highlights the need for careful dosage optimization in therapeutic applications.

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent. The study emphasized the importance of further investigations into the pharmacokinetics and safety profile of this compound for clinical applications.

Case Study 2: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines, including breast and colon cancer cells. The compound was found to induce significant cell death at concentrations ranging from 10 µM to 50 µM after 48 hours of exposure. Mechanistic studies revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Research Findings Summary

| Aspect | Findings |

|---|---|

| Molecular Formula | C13H8F3NO2 |

| Antimicrobial Activity | Effective against Gram-positive bacteria; MIC = 32 µg/mL for S. aureus |

| Anticancer Activity | Induces apoptosis in cancer cell lines; effective at 10-50 µM |

| Mechanisms | Enzyme inhibition, signaling modulation, receptor interaction |

| Dosage Effects | Beneficial at low doses; cytotoxic at high doses |

常见问题

Basic: What are the key considerations for synthesizing and purifying 2-(3-(trifluoromethyl)phenyl)isonicotinic acid?

Answer:

Synthesis typically involves coupling isonicotinic acid derivatives with trifluoromethylphenyl precursors via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Key steps include:

- Reagent Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as trifluoromethyl groups are electron-withdrawing and may slow reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Safety : Avoid inhalation of fine dust (wear N95 masks) and use fume hoods due to respiratory toxicity risks .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Use multi-modal analytical techniques:

- NMR : Compare , , and NMR spectra with computational predictions (e.g., Gaussian 09). The trifluoromethyl group () should show a singlet at ~−60 ppm in NMR .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]⁺ at m/z 283.07 (calculated for ) .

- Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (e.g., %C: 55.33%, %H: 3.21%) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

The group enhances metabolic stability and binding affinity by:

- Lipophilicity Modulation : Increases logP by ~0.5–1.0 units, improving membrane permeability (measure via shake-flask method) .

- Electrophilic Reactivity : Stabilizes intermediates in nucleophilic aromatic substitution. Test via kinetic studies (UV-Vis monitoring at 260 nm) .

- Enzyme Binding : Use molecular docking (AutoDock Vina) to compare interactions with and without ; evaluate IC₅₀ shifts in enzyme inhibition assays .

Advanced: What experimental strategies mitigate conflicting data on the compound’s stability under varying pH conditions?

Answer:

Contradictions often arise from solvent choice or oxidation pathways. Design experiments to:

- pH Profiling : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Analyze degradation via LC-MS; note hydrolytic cleavage of the carboxylic acid group at pH >10 .

- Oxidative Stability : Expose to or tert-butyl hydroperoxide; monitor byproducts (e.g., quinone derivatives) using GC-MS .

- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation pathways .

Advanced: How can in vitro toxicological profiles be systematically evaluated for this compound?

Answer:

Prioritize tiered assays:

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination). Compare with structurally similar analogs (e.g., 2-(2,3-difluorophenyl)isonicotinic acid) to isolate -related effects .

- Reactive Oxygen Species (ROS) : Measure intracellular ROS levels (DCFH-DA probe) to assess oxidative stress .

- Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life () and CYP450 inhibition potential .

Advanced: What computational methods predict the compound’s potential as a kinase inhibitor?

Answer:

Combine molecular dynamics (MD) and QSAR:

- Docking : Screen against kinase X-ray structures (PDB: e.g., EGFR, VEGFR) using Glide SP/XP protocols. Prioritize binding poses with salt bridges to the carboxylic acid group .

- Free Energy Perturbation (FEP) : Calculate relative binding free energy for vs. analogs to quantify affinity differences .

- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB permeability, and P-gp substrate likelihood .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : Store at −20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.

- Long-Term Stability : Conduct quarterly HPLC checks (95% purity threshold) .

Advanced: How can researchers resolve discrepancies in reported solubility data across solvents?

Answer:

Standardize solubility testing:

- Shake-Flask Method : Saturate the compound in solvents (DMSO, ethanol, PBS) at 25°C. Filter (0.22 μm) and quantify via UV absorbance (λ = 270 nm) .

- Co-Solvency Approach : For low aqueous solubility, use PEG-400 or cyclodextrin complexes; measure phase solubility diagrams .

- Temperature Dependence : Plot solubility vs. temperature (Van’t Hoff analysis) to calculate enthalpy of dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。